molecular formula C10H13NO4 B6257859 tert-butyl N-(2-formylfuran-3-yl)carbamate CAS No. 889088-96-4

tert-butyl N-(2-formylfuran-3-yl)carbamate

Cat. No.: B6257859
CAS No.: 889088-96-4
M. Wt: 211.2
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Description

tert-Butyl N-(2-formylfuran-3-yl)carbamate: is an organic compound with the molecular formula C10H13NO4 It features a tert-butyl carbamate group attached to a furan ring, which is substituted with a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-formylfuran-3-yl)carbamate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where a furan derivative is treated with a formylating agent like DMF and POCl3.

    Carbamate Formation: The final step involves the reaction of the formylated furan with tert-butyl isocyanate under mild conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl N-(2-formylfuran-3-yl)carbamate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-(2-formylfuran-3-yl)carbamate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential pharmacological properties. The furan ring is a common motif in many bioactive molecules, and the carbamate group can enhance the compound’s stability and bioavailability.

Industry

In the chemical industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl N-(2-formylfuran-3-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The formyl group could participate in hydrogen bonding or covalent interactions with biological targets, while the carbamate group could enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-formylphenyl)carbamate: Similar structure but with a phenyl ring instead of a furan ring.

    tert-Butyl N-(2-formylthiophen-3-yl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

tert-Butyl N-(2-formylfuran-3-yl)carbamate is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl or thiophene rings. This can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

889088-96-4

Molecular Formula

C10H13NO4

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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